
Lithium 2-methyl-2-(oxetan-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 2-methyl-2-(oxetan-3-yl)propanoate: is a chemical compound with the molecular formula C7H11LiO3. It is a lithium salt of 2-methyl-2-(oxetan-3-yl)propanoic acid. The compound features an oxetane ring, which is a four-membered cyclic ether, known for its unique reactivity and stability. The presence of the oxetane ring imparts distinct physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-methyl-2-(oxetan-3-yl)propanoate typically involves the following steps:
Formation of 2-methyl-2-(oxetan-3-yl)propanoic acid: This can be achieved through the cyclization of appropriate precursors, such as epoxides or halohydrins, under acidic or basic conditions.
Lithiation: The 2-methyl-2-(oxetan-3-yl)propanoic acid is then reacted with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane ring, leading to ring-opening and formation of various oxidized products.
Reduction: Reduction reactions can also occur, especially at the carboxylate group, converting it to alcohols or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where nucleophiles attack the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted oxetane derivatives with various functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The unique reactivity of the oxetane ring makes lithium 2-methyl-2-(oxetan-3-yl)propanoate a valuable intermediate in the synthesis of complex organic molecules.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Biology:
Drug Development: The oxetane ring is a bioisostere for other functional groups, making the compound useful in the design of pharmaceuticals with improved pharmacokinetic properties.
Medicine:
Therapeutic Agents: Potential use in the development of new therapeutic agents due to its unique chemical structure and reactivity.
Industry:
Polymer Chemistry: The compound can be used in the synthesis of novel polymers with unique properties.
Material Science: Applications in the development of advanced materials with specific mechanical or chemical properties.
作用机制
The mechanism of action of lithium 2-methyl-2-(oxetan-3-yl)propanoate involves its interaction with molecular targets through its oxetane ring and carboxylate group. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various biological molecules. The carboxylate group can form ionic interactions with metal ions or other positively charged species, influencing biochemical pathways.
相似化合物的比较
2-methyl-2-(oxetan-3-yl)propanoic acid: The parent acid form of the compound.
Lithium 2-(oxetan-3-yl)propanoate: A similar compound with a different substitution pattern on the oxetane ring.
2-methyl-2-(oxetan-3-yl)butanoic acid: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness:
Oxetane Ring: The presence of the oxetane ring imparts unique reactivity and stability, distinguishing it from other cyclic ethers.
Lithium Salt: The lithium ion enhances the compound’s solubility and reactivity, making it suitable for various applications in chemistry and industry.
属性
分子式 |
C7H11LiO3 |
|---|---|
分子量 |
150.1 g/mol |
IUPAC 名称 |
lithium;2-methyl-2-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H12O3.Li/c1-7(2,6(8)9)5-3-10-4-5;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI 键 |
WRXXGAFTCMTCEA-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)(C1COC1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate](/img/structure/B13895324.png)
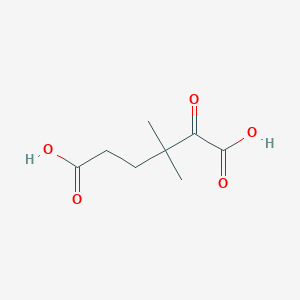
![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)


![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)
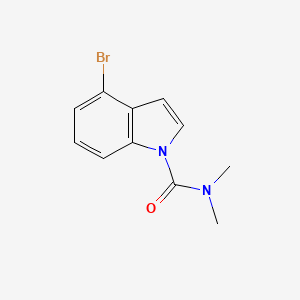
![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
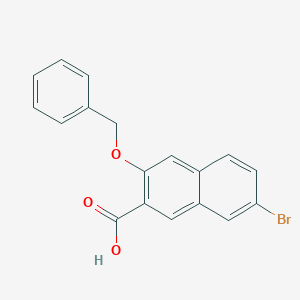
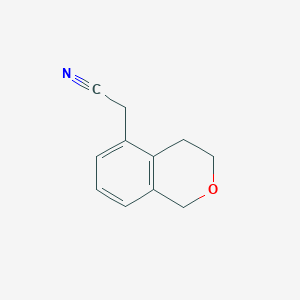
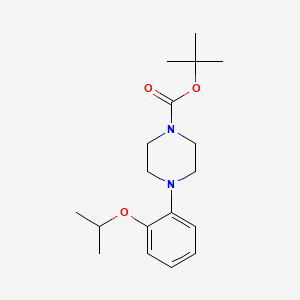

![5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)

